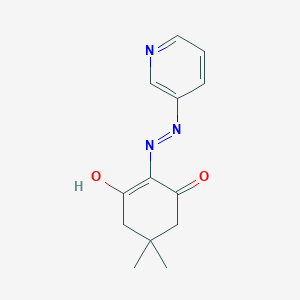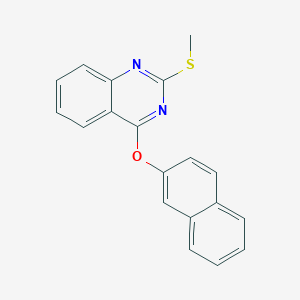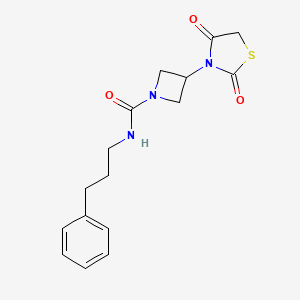
3-(2,4-dioxothiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dioxothiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide, also known as DPI-3290, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thiazolidinedione derivatives, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
Research on compounds structurally related to "3-(2,4-dioxothiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide" often focuses on their pharmacokinetics and metabolism. For example, the study on the disposition and metabolism of SB-649868, an orexin receptor antagonist, highlights the importance of understanding how compounds are metabolized and eliminated in the body. This information is crucial for drug development, especially for designing compounds with optimal absorption, distribution, metabolism, and excretion (ADME) properties (Renzulli et al., 2011).
Antimicrobial and Antibacterial Activity
Some thiazolidine derivatives, like linezolid, have shown substantial antimicrobial activity against Gram-positive organisms, including those resistant to conventional treatments. This suggests that compounds with thiazolidine or related structures could be explored for their potential in treating bacterial infections, offering a new avenue for antibiotic development (Stalker & Jungbluth, 2003).
Antiviral and Antifungal Applications
The application of polyhexamethylene biguanide in treating Acanthamoeba keratitis highlights the potential of related compounds in antiviral and antifungal treatments. Such studies indicate the broader therapeutic applications of compounds with similar functionalities in treating infections beyond bacterial targets (Larkin, Kilvington, & Dart, 1991).
Antidepressant and Anticonvulsant Effects
Research into benzo[d]thiazol derivatives demonstrates the potential of compounds with similar structural features for treating neurological conditions. These studies explore the effects of such compounds on depressive symptoms and seizure disorders, pointing towards the possibility of developing new treatments for these conditions based on chemical structures related to "3-(2,4-dioxothiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide" (Qing‐Hao Jin et al., 2019).
Propriétés
IUPAC Name |
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-14-11-23-16(22)19(14)13-9-18(10-13)15(21)17-8-4-7-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZDFGAGRJJFRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCCCC2=CC=CC=C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dioxothiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2671807.png)
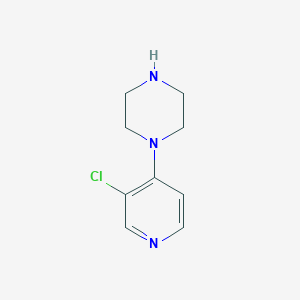
![1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B2671811.png)
![2-chloro-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2671812.png)
![9-(4-Methylphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2671814.png)


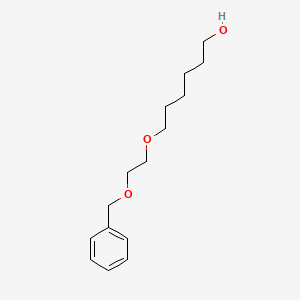
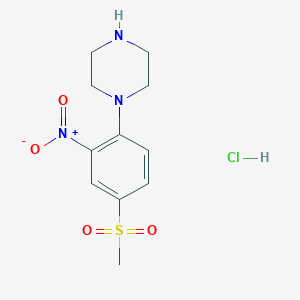
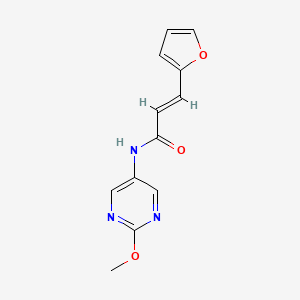
![N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2671826.png)
